((3-Bromothiophen-2-yl)methyl)hydrazine

Catalog No.
S14131474
CAS No.
M.F
C5H7BrN2S
M. Wt
207.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Bromothiophen-2-yl)methyl)hydrazine

Product Name

((3-Bromothiophen-2-yl)methyl)hydrazine

IUPAC Name

(3-bromothiophen-2-yl)methylhydrazine

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

InChI

InChI=1S/C5H7BrN2S/c6-4-1-2-9-5(4)3-8-7/h1-2,8H,3,7H2

InChI Key

CFJXEGULPOOWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CNN

((3-Bromothiophen-2-yl)methyl)hydrazine is an organic compound characterized by a brominated thiophene ring attached to a methyl hydrazine moiety. Its chemical structure can be represented as follows:

C7H8BrN3S\text{C}_7\text{H}_8\text{BrN}_3\text{S}

The presence of the bromine atom on the thiophene ring enhances its reactivity, making it a valuable compound in various chemical and biological applications. The hydrazine group contributes to its potential biological activity, allowing for interactions with various molecular targets.

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
  • Reduction: Reduction reactions can convert the hydrazine group into other functional groups, potentially modifying its properties.
  • Substitution: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Hydrazine derivatives, including ((3-Bromothiophen-2-yl)methyl)hydrazine, have been studied for their biological activities. Research indicates that hydrazones possess a variety of pharmacological effects, including:

  • Antimicrobial: Effective against various bacterial strains.
  • Anticonvulsant: Potentially useful in treating epilepsy.
  • Analgesic and Anti-inflammatory: Could provide pain relief and reduce inflammation.
  • Antitubercular: Some derivatives have shown activity against Mycobacterium tuberculosis.

The specific biological activity of ((3-Bromothiophen-2-yl)methyl)hydrazine remains an area of ongoing research, particularly regarding its mechanisms of action and efficacy against different pathogens .

The synthesis of ((3-Bromothiophen-2-yl)methyl)hydrazine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-bromothiophene-2-carbaldehyde and hydrazine hydrate.
  • Reaction Conditions: The reaction is generally conducted in an organic solvent like ethanol under controlled heating conditions to facilitate product formation.
  • Isolation and Purification: After completion, the product is isolated and purified using standard techniques such as recrystallization or chromatography.

This method allows for the efficient production of ((3-Bromothiophen-2-yl)methyl)hydrazine with good yields and purity.

((3-Bromothiophen-2-yl)methyl)hydrazine has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: In the formulation of pesticides or herbicides due to its biological activity.
  • Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

These applications underscore the compound's significance in both industrial and research settings.

Studies on the interactions of ((3-Bromothiophen-2-yl)methyl)hydrazine with biological macromolecules are crucial for understanding its mechanism of action. The hydrazine group can form covalent bonds with biomolecules such as proteins and nucleic acids, potentially inhibiting enzyme activities or altering receptor functions. Additionally, the aromatic nature of the brominated thiophene ring may facilitate π-π interactions with aromatic residues in proteins, influencing binding affinities and biological responses .

Several compounds share structural similarities with ((3-Bromothiophen-2-yl)methyl)hydrazine, including:

Compound NameStructural FeaturesUnique Characteristics
Thiophene-2-carbohydrazideContains a thiophene ring and hydrazide groupLacks bromination; primarily used in medicinal chemistry
5-Bromothiophene-2-carbohydrazideSimilar brominated thiophene structureEnhanced reactivity due to additional bromination
Thiophene-2-carbaldehyde hydrazoneContains a hydrazone linkageExhibits distinct reactivity patterns compared to hydrazines

Uniqueness: ((3-Bromothiophen-2-yl)methyl)hydrazine is unique due to its specific combination of a brominated thiophene ring and a methyl hydrazine group. This configuration imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various research applications .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.95133 g/mol

Monoisotopic Mass

205.95133 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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